molecular formula C17H17N6O8P-2 B1262987 N-Adenylylanthranilate

N-Adenylylanthranilate

Cat. No.: B1262987
M. Wt: 464.3 g/mol
InChI Key: VRPRDYILQKJWNN-XNIJJKJLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-Adenylylanthranilate is a nucleotide-linked derivative of anthranilic acid (2-aminobenzoic acid). It is structurally characterized by the presence of an adenosine monophosphate (AMP) group covalently attached to anthranilic acid. This adenylation modification is a common biochemical strategy to activate carboxylic acids for biosynthetic reactions, such as in the synthesis of secondary metabolites or coenzyme A-dependent pathways . This compound has been identified in metabolomic studies, such as in zebrafish optic nerve regeneration, where its levels were elevated (1.2728-fold change) during tissue repair, suggesting a role in nucleotide metabolism or signaling .

Properties

Molecular Formula

C17H17N6O8P-2

Molecular Weight

464.3 g/mol

IUPAC Name

2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]amino]benzoate

InChI

InChI=1S/C17H19N6O8P/c18-14-11-15(20-6-19-14)23(7-21-11)16-13(25)12(24)10(31-16)5-30-32(28,29)22-9-4-2-1-3-8(9)17(26)27/h1-4,6-7,10,12-13,16,24-25H,5H2,(H,26,27)(H2,18,19,20)(H2,22,28,29)/p-2/t10-,12-,13-,16-/m1/s1

InChI Key

VRPRDYILQKJWNN-XNIJJKJLSA-L

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])NP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Primary Applications/Context
N-Adenylylanthranilate Not fully resolved ~484 (estimated) Not reported AMP group, anthranilate core Metabolic studies, nucleotide signaling
Methyl N-acetylanthranilate C₁₀H₁₁NO₃ 193.20 Not explicitly listed* Acetamido, methyl ester Food additive (flavoring agent)
Ethyl N-salicyloylanthranilate C₁₆H₁₅NO₄ 285.29 18066-04-1 Salicyloyl, ethyl ester Chemical standard for analytical QC
Methyl N-Methyl-N-Nitrosoanthranilate C₉H₁₀N₂O₃ 194.19 68061-82-5 Nitroso, methyl ester Pharmaceutical impurity testing
N-Acetylanthranilic acid C₉H₉NO₃ 179.17 89-52-1 Acetamido, carboxylic acid Organic synthesis intermediate
Methyl anthranilate C₈H₉NO₂ 151.16 134-20-3 Amino, methyl ester Fragrance and flavor industry

*Methyl N-acetylanthranilate is referenced under SEQ No. 2312 and FEMA No. 4278 in regulatory documents .

Structural Differences and Functional Implications

This compound: The adenylation introduces a nucleotide moiety, enabling participation in enzymatic reactions (e.g., non-ribosomal peptide synthesis). This modification enhances solubility in aqueous environments compared to simpler esters .

Methyl/ethyl esters (e.g., Methyl N-acetylanthranilate, Ethyl N-salicyloylanthranilate) : Esterification increases volatility and stability, making these compounds suitable for flavor and fragrance applications. Methyl N-acetylanthranilate, for instance, is used in food additives due to its grape-like aroma .

This compound is critical in pharmaceutical quality control to ensure nitrosamine impurities remain below safety thresholds (e.g., FDA/EMA limits) .

N-Acetylanthranilic acid : The free carboxylic acid group allows reactivity in condensation reactions, often serving as a precursor in heterocyclic compound synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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